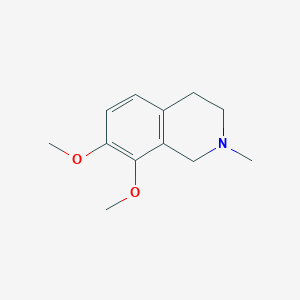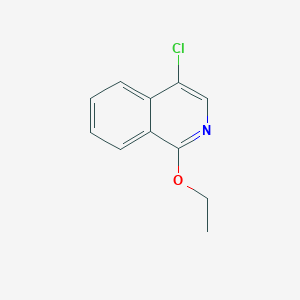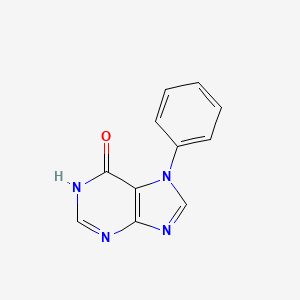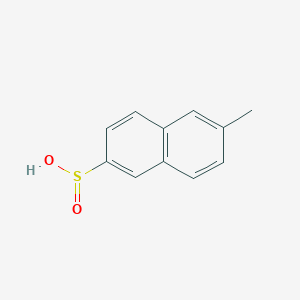
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that is part of the isoquinoline alkaloid family Isoquinoline alkaloids are known for their diverse biological activities and are found in various natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions often require cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Industrial Production Methods
The use of environmentally friendly methods and catalysts is emphasized to improve yield and reduce waste .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
科学的研究の応用
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting neurodegenerative diseases and infections.
Biological Studies: The compound is used in studies investigating the biological activities of isoquinoline derivatives.
Industrial Applications: It can be used in the synthesis of complex organic molecules and as a precursor for various alkaloids.
作用機序
The mechanism of action of 5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with specific molecular targets. It may act on enzymes or receptors involved in neurodegenerative pathways, thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with similar structural features but different functional groups.
Uniqueness
5-Amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for the development of new therapeutic agents .
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
5-amino-7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol |
InChI |
InChI=1S/C10H14N2O3/c1-15-7-2-5-3-12-4-6(13)8(5)9(11)10(7)14/h2,6,12-14H,3-4,11H2,1H3 |
InChIキー |
FUVNRBOZKPCLDV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(CNCC2=C1)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)



![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)

![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)

![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)

![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)

